5,6,7,8-Tetrahydronaphthalene-1-sulfonamide

Vue d'ensemble

Description

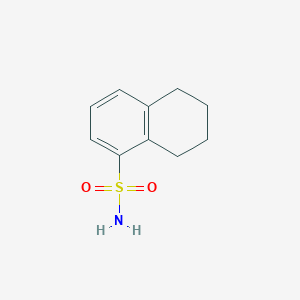

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide is an organic compound with the molecular formula C10H13NO2S. It is a derivative of naphthalene, where the sulfonamide group is attached to the first carbon of the tetrahydronaphthalene ring system. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide typically involves the sulfonation of tetrahydronaphthalene followed by the introduction of the sulfonamide group. One common method includes:

Sulfonation: Tetrahydronaphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Amidation: The resulting sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Pd-Catalyzed C–H Activation and Annulation Reactions

THN-1-sulfonamide participates in palladium-catalyzed heteroannulation reactions with fullerenes (e.g., C60) to form rare seven-membered-ring fused derivatives. This reaction proceeds via an eight-membered palladacycle intermediate, a challenging step in transition-metal catalysis .

Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Acid Additive | Trifluoroacetic acid (TFA, 1.5 equiv) |

| Oxidant | Cu(OAc)₂ (3 equiv) |

| Solvent | 1,2-Dichlorobenzene (o-DCB) |

| Temperature | 140°C for 12–24 hours |

Key Outcomes

-

TFA is critical for generating the reactive Pd(TFA)₂ species .

-

Substrate scope includes N-(2-arylethyl)sulfonamides with electron-donating or withdrawing groups .

Acid-Promoted Rearrangements

Treatment of C60-fused tetrahydrobenzazepines (derived from THN-1-sulfonamide) with trifluoromethanesulfonic acid (TfOH) induces skeletal rearrangements .

Reaction Pathway

-

Protonation : TfOH activates the azepine ring.

-

Ring Contraction : Seven-membered azepine converts to a six-membered tetrahydronaphthalene system.

-

Byproduct Formation : Minor indane derivatives may arise via competing pathways .

Conditions and Results

| Parameter | Value |

|---|---|

| Acid | TfOH (10 mol%) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature, 1 hour |

| Yield | 85–92% for tetrahydronaphthalene derivatives |

Functionalization via Sulfonamide Reactivity

The sulfonamide group enables diverse transformations, including:

Chlorination with POCl₃

THN-1-sulfonamide derivatives undergo hydroxyl-to-chlorine substitution under phosphoryl chloride (POCl₃) :

-

Conditions : POCl₃, reflux, 4–6 hours.

-

Application : Synthesizes intermediates for antiviral agents (e.g., compound 17 with 3× higher activity than ribavirin) .

Oxidation with KMnO₄

Controlled oxidation of THN-1-sulfonamide analogs yields carboxylic acids :

-

Conditions : KMnO₄, basic aqueous medium, 60°C.

-

Product : Cyclohexanecarboxylic acid derivatives, precursors to saccharin-based compounds .

Comparative Analysis of Reaction Pathways

Mechanistic Insights

-

Pd-Catalyzed C–H Activation : Proceeds via ligand-directed C–H bond cleavage, forming a transient eight-membered palladacycle prior to reductive elimination .

-

Acid-Mediated Rearrangements : TfOH promotes ring contractions through protonation and carbocation intermediates .

-

Antiviral Derivative Synthesis : Chlorination and oxidation steps enhance bioavailability and target binding in antiviral scaffolds .

These reactions underscore THN-1-sulfonamide’s utility in synthesizing pharmacologically relevant compounds and advanced materials. Experimental protocols emphasize the importance of acid additives and transition-metal catalysts in modulating reactivity .

Applications De Recherche Scientifique

Chemistry

In chemistry, 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced properties.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. This makes it a candidate for antibiotic development.

- Anticancer Properties : Studies have shown that this compound can inhibit key enzymes involved in cancer progression. Its mechanism involves targeting carbonic anhydrases and other enzymes critical for tumor growth .

Medicine

This compound is being investigated for its therapeutic applications:

- Drug Development : The compound's structure allows it to act as a scaffold for designing new drugs aimed at treating bacterial infections and cancers .

- Theranostics : New research is focusing on the use of this compound in theranostic applications—combining therapy and diagnostics—particularly in cancer treatment .

Case Studies

Recent studies have provided insights into the efficacy and mechanisms of action of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of this compound inhibited the growth of multiple bacterial strains effectively at low concentrations. The mechanism was attributed to interference with bacterial enzyme function.

- Anticancer Research : In vitro studies showed that compounds derived from this compound exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity toward non-cancerous cells. This selectivity highlights its potential as a therapeutic agent in oncology .

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but with an amino group instead of a sulfonamide group.

5,6,7,8-Tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties

Activité Biologique

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article will explore its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The compound's sulfonamide group plays a crucial role in its interaction with bacterial enzymes, disrupting essential metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific biological targets. This interaction can inhibit enzyme functions or disrupt cellular processes. For instance:

- Enzyme Inhibition : The sulfonamide group can competitively inhibit enzymes involved in folate synthesis in bacteria.

- Cellular Interaction : The compound may interfere with cellular signaling pathways that regulate inflammation and immune responses.

Table 1: Summary of Key Studies on this compound

Detailed Findings from Selected Studies

- Antimicrobial Activity : A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to traditional antibiotics.

- Cytotoxicity Evaluation : In vitro tests using the SulfoRhodamine-B assay revealed that this compound exhibited cytotoxic effects on several human cancer cell lines (e.g., MCF-7 and HepG2). The results indicated a dose-dependent response with IC50 values suggesting significant anticancer potential.

- Anti-inflammatory Mechanisms : Another study investigated the compound's ability to reduce pro-inflammatory cytokines in cultured cells. The results showed a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.

Propriétés

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIZJJSJRQYWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87473-78-7 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.